molecular formula C17H13NO5 B11943161 (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid CAS No. 301538-65-8

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid

Cat. No.: B11943161
CAS No.: 301538-65-8
M. Wt: 311.29 g/mol
InChI Key: MOLLUFQVIBRAMA-UHFFFAOYSA-N
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Description

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C17H13NO5 and a molecular weight of 311.297 g/mol . This compound is characterized by the presence of a benzofuran ring, an amino group, and a phenoxyacetic acid moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions The final step involves the coupling of the benzofuran derivative with phenoxyacetic acid using reagents such as dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis methods, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzofuran derivatives, while reduction of the carbonyl group can produce benzofuran alcohols.

Scientific Research Applications

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzofuran ring is known to exhibit biological activity, potentially interacting with enzymes and receptors in biological systems . The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure lacking the amino and phenoxyacetic acid groups.

    Phenoxyacetic acid: Lacks the benzofuran and amino groups.

    Aminobenzofuran derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is unique due to its combination of a benzofuran ring, an amino group, and a phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

301538-65-8

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

2-[4-(3-amino-1-benzofuran-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C17H13NO5/c18-15-12-3-1-2-4-13(12)23-17(15)16(21)10-5-7-11(8-6-10)22-9-14(19)20/h1-8H,9,18H2,(H,19,20)

InChI Key

MOLLUFQVIBRAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)OCC(=O)O)N

Origin of Product

United States

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